cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
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Overview
Description
cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid: is a chemical compound characterized by its unique cyclobutane ring structure with a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in methanol.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Free amine derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is used as a building block in the synthesis of cyclic peptides and other complex molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Enzyme Inhibition Studies: The compound is used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The cyclobutane ring provides a rigid structure that can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- cis-3-(Boc-amino)cyclohexanecarboxylic acid
- cis-3-(Boc-amino)cyclopentanecarboxylic acid
Comparison:
- Structural Differences: While cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid has a cyclobutane ring, the similar compounds have cyclohexane or cyclopentane rings, respectively.
- Reactivity: The smaller ring size of the cyclobutane derivative can lead to different reactivity and stability compared to the larger ring systems.
- Applications: The unique structure of the cyclobutane derivative may offer distinct advantages in specific applications, such as increased rigidity and specificity in binding interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXKOSBUVHAIA-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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